molecular formula C12H14O4 B8636703 Methyl [3-(2-oxopropyl)phenoxy]acetate CAS No. 78091-21-1

Methyl [3-(2-oxopropyl)phenoxy]acetate

Cat. No.: B8636703
CAS No.: 78091-21-1
M. Wt: 222.24 g/mol
InChI Key: NJWMEESIBUCMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(2-oxopropyl)phenoxy]acetate is an ester derivative featuring a phenoxyacetate backbone substituted with a 2-oxopropyl group at the 3-position of the aromatic ring. This compound is structurally characterized by:

  • Ester functional group: The methyl ester moiety at the acetoxy position.
  • Ketone substituent: The 2-oxopropyl group introduces a reactive ketone, enabling participation in nucleophilic addition or condensation reactions.
  • Aromatic system: The phenoxy group contributes to planar rigidity, influencing electronic properties and solubility.

Properties

CAS No.

78091-21-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-[3-(2-oxopropyl)phenoxy]acetate

InChI

InChI=1S/C12H14O4/c1-9(13)6-10-4-3-5-11(7-10)16-8-12(14)15-2/h3-5,7H,6,8H2,1-2H3

InChI Key

NJWMEESIBUCMIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs, as outlined below:

Structural Analogs and Functional Group Variations

Compound Name Molecular Formula Key Functional Groups Key Differences Reference
Methyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate C₁₁H₁₃NO₅S₂ Nitro, thienyl, sulfanyl, ketone, ester Thiophene ring replaces benzene; sulfanyl group introduces sulfur-based reactivity
Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate C₁₄H₁₈O₅ Methoxy, acetyl, ester Ethyl ester vs. methyl ester; methoxy group enhances electron density on the aromatic ring
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, ketone, ester Amino substitution alters hydrogen-bonding capacity; lacks phenoxy linkage

Physical and Chemical Properties

  • Solubility: Methyl [3-(2-oxopropyl)phenoxy]acetate is likely less polar than its nitro- or sulfanyl-containing analogs (e.g., the thienyl derivative in ) due to the absence of strong electron-withdrawing groups. This reduces water solubility compared to nitro-substituted analogs .
  • Reactivity: The 2-oxopropyl group facilitates keto-enol tautomerism, similar to acetylated analogs like ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate. However, the absence of methoxy or nitro substituents may limit its electrophilic aromatic substitution activity compared to these derivatives .

Key Research Findings

Electronic Effects: The phenoxy group in this compound donates electron density via resonance, stabilizing the ketone moiety. This contrasts with nitro-substituted analogs (e.g., ), where electron withdrawal dominates, increasing electrophilicity .

Stability: The compound’s ester group is susceptible to hydrolysis under basic conditions, a trait shared with other methyl/ethyl acetates. However, the 2-oxopropyl group may accelerate degradation compared to simpler acetates due to keto-enol tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.